molecular formula C14H11ClN2O2S B185283 4-chloro-1-tosyl-1H-pyrrolo[2,3-b]pyridine CAS No. 348640-05-1

4-chloro-1-tosyl-1H-pyrrolo[2,3-b]pyridine

Cat. No.: B185283
CAS No.: 348640-05-1
M. Wt: 306.8 g/mol
InChI Key: RXOUGGMZMDZDCE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-chloro-1-tosyl-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound with a unique structure that includes a pyrrolo[2,3-b]pyridine core substituted with a chloro group at the 4-position and a tosyl group at the 1-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-1-tosyl-1H-pyrrolo[2,3-b]pyridine typically involves multi-step organic reactions. One common method starts with the preparation of the pyrrolo[2,3-b]pyridine core, followed by the introduction of the chloro and tosyl groups. The reaction conditions often require the use of specific reagents and catalysts to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to ensure efficient and cost-effective production. The use of continuous flow reactors and automated systems can further enhance the scalability and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-chloro-1-tosyl-1H-pyrrolo[2,3-b]pyridine can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can participate in redox reactions, altering its oxidation state.

    Coupling Reactions: It can form bonds with other aromatic or heteroaromatic compounds through coupling reactions.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typical.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the chloro group.

Scientific Research Applications

4-chloro-1-tosyl-1H-pyrrolo[2,3-b]pyridine has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.

    Biological Research: The compound can be used in studies involving enzyme inhibition, protein binding, and cellular assays.

    Materials Science: It is explored for its potential in creating novel materials with unique electronic or optical properties.

Comparison with Similar Compounds

Similar Compounds

    4-chloro-1H-pyrrolo[2,3-b]pyridine: Lacks the tosyl group, which can affect its reactivity and applications.

    4-chloro-5-nitro-1-tosyl-1H-pyrrolo[2,3-b]pyridine:

Uniqueness

4-chloro-1-tosyl-1H-pyrrolo[2,3-b]pyridine is unique due to the presence of both the chloro and tosyl groups, which confer specific reactivity and potential for diverse applications. The tosyl group, in particular, can enhance the compound’s solubility and stability, making it more suitable for certain industrial and research applications.

Properties

IUPAC Name

4-chloro-1-(4-methylphenyl)sulfonylpyrrolo[2,3-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClN2O2S/c1-10-2-4-11(5-3-10)20(18,19)17-9-7-12-13(15)6-8-16-14(12)17/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXOUGGMZMDZDCE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2C=CC3=C(C=CN=C32)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60429112
Record name 4-Chloro-1-(4-methylbenzene-1-sulfonyl)-1H-pyrrolo[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60429112
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

348640-05-1
Record name 4-Chloro-1-(4-methylbenzene-1-sulfonyl)-1H-pyrrolo[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60429112
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Add NaOH (3.6 g, 90.2 mmol) as solution in H2O (14 mL) to a solution of 4-chloroazaindole 24 (0.84 g, 5.50 mmol), TsCl (1.154 g, 6.053 mmol) and Bu4NHSO4 (16 μL, 50% in H2O) in toluene (16 mL). After stirring the reaction medium for 2.5 h at room temperature, the two-phase reaction medium is then extracted with EtOAc (2×), dried (MgSO4) and concentrated under vacuum. Flash chromatography gives 25 (1.33 g, 78%) as a white solid: 1H NMR (CDCl3) δ 8.28 (d, 1H, J=5.1 Hz), 8.04 (dd, 2H, J=8.5, 2.0 Hz), 7.75 (d, 2H, J=4.0 Hz), 7.26 (d, 1H, J=8.4 Hz), 7.17 (d, 1H, J=5.1 Hz), 6.67 (d, 1H, J=4.2 Hz), 2.37 (s, 3H), TLC (EtOAc at 40%/heptane) Rf=0.50, m/z obs.=307 (M+1), 308.9.
Name
Quantity
3.6 g
Type
reactant
Reaction Step One
Quantity
0.84 g
Type
reactant
Reaction Step One
Name
Quantity
1.154 g
Type
reactant
Reaction Step One
Name
Quantity
14 mL
Type
solvent
Reaction Step One
Quantity
16 μL
Type
catalyst
Reaction Step One
Quantity
16 mL
Type
solvent
Reaction Step One
Name
Yield
78%

Synthesis routes and methods II

Procedure details

To a suspension of 4-chloro-7-azaindole (2.32 g, 15.2 mmol) and p-toluenesulfonyl chloride (3.04 g, 15.96 mmol) in toluene (60 mL) and tetrabutylammonium sulfate (0.175 mL, 0.152 mmol, 50% solution in water) was added a solution of sodium hydroxide (0.913 g, 22.8 mmol) in water (36 mL). The biphasic mixture was stirred vigorously overnight, and was partitioned between ethyl acetate and brine. The aqueous layer was separated and extracted with ethyl acetate. The combined organics were dried over sodium sulfate, filtered and concentrated under reduced pressure. The residue was purified by flash chromatography on silica gel (Teledyne CombiFlash Rf, 0-20% ethyl acetate in hexane) to provide the title compound. MS (DCI/NH3) m/z 307 (M+H)+.
Quantity
2.32 g
Type
reactant
Reaction Step One
Quantity
3.04 g
Type
reactant
Reaction Step One
Name
tetrabutylammonium sulfate
Quantity
0.175 mL
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
0.913 g
Type
reactant
Reaction Step Two
Name
Quantity
36 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-chloro-1-tosyl-1H-pyrrolo[2,3-b]pyridine
Reactant of Route 2
4-chloro-1-tosyl-1H-pyrrolo[2,3-b]pyridine
Reactant of Route 3
4-chloro-1-tosyl-1H-pyrrolo[2,3-b]pyridine
Reactant of Route 4
4-chloro-1-tosyl-1H-pyrrolo[2,3-b]pyridine
Reactant of Route 5
4-chloro-1-tosyl-1H-pyrrolo[2,3-b]pyridine
Reactant of Route 6
4-chloro-1-tosyl-1H-pyrrolo[2,3-b]pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.